1,4-Bis[(E)-2-phenylethenyl]benzene
Overview
Description
1,4-Bis[(E)-2-phenylethenyl]benzene is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in materials science. It is known for its unique molecular structure, which contributes to its distinct physical and chemical properties.
Synthesis Analysis
The synthesis of this compound involves procedures that ensure the formation of its unique structure. A study by Yi et al. (2011) explored the synthesis of derivatives of this compound, focusing on the impact of different substituents on its properties (Yi et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. Levitus et al. (2001) conducted photophysical measurements and semiempirical calculations to understand the effects of phenyl group rotation and chromophore aggregation (Levitus et al., 2001). Additionally, Percino et al. (2014) reported on the structural characterization of a related molecule, providing insights into the geometry and symmetry of the structure (Percino et al., 2014).
Chemical Reactions and Properties
The compound's reactivity and chemical behavior have been explored in various contexts. For instance, Lavanya et al. (2014) synthesized derivatives of this compound and evaluated their antimicrobial activity, highlighting the compound's reactive nature and potential applications in medicinal chemistry (Lavanya et al., 2014).
Physical Properties Analysis
The physical properties of this compound, such as its phase behavior and thermal properties, have been the subject of research. For example, Lydon et al. (2008) investigated the liquid crystalline behavior of alkoxy-substituted derivatives, highlighting the compound's stability and phase transitions (Lydon et al., 2008).
Chemical Properties Analysis
The compound's chemical properties, including its photophysical behavior and electronic structure, have been studied extensively. Greaves et al. (2006) examined the torsional motions of 1,4-bis(phenylethynyl)benzene, a prototype molecular wire, using cavity ring-down spectroscopy (Greaves et al., 2006). This study provides insights into the dynamic properties of the compound.
Scientific Research Applications
Antioxidant Activity : Lavanya et al. (2015) synthesized a series of compounds including 1,4-bis-(E)-2-(arylsulfonylvinyl)benzene and tested them for antioxidant activity. They found that 1,4-bis-(E)-2-(arylsulfonylvinyl)benzene exhibited significant potential as an antioxidant agent (Lavanya et al., 2015).
Photophysical Properties : Levitus et al. (2001) conducted photophysical measurements and semiempirical calculations on 1,4-bis(phenylethynyl)benzene, suggesting the impact of planarization and chromophore aggregation on its optical properties (Levitus et al., 2001).
Molecular Structure Analysis : Percino et al. (2014) reported the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl] benzene, providing insights into its crystalline structure and theoretical calculations (Percino et al., 2014).
Electropolymerization : Larmat et al. (1996) explored the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene, highlighting its applications in polymer science (Larmat et al., 1996).
Electroluminescence in Copolymers : Sun et al. (2003) synthesized novel copolymers containing 1,4-bis(phenylethenyl)benzene and studied their electroluminescence, demonstrating the potential for applications in electronic devices (Sun et al., 2003).
Antimicrobial Activity : Lavanya et al. (2014) synthesized and tested (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles) for antimicrobial activity, using 1,4-bis((E)-2-(arylsulfonyl)vinyl)benzenes as a precursor (Lavanya et al., 2014).
Corrosion Inhibition : Singh and Quraishi (2016) evaluated the corrosion inhibiting properties of compounds including N1,N1′-(1,4-phenylene)bis(N4-(4-nitrobenzylidene)benzene-1,4-diamine), demonstrating its effectiveness in protecting mild steel in acidic environments (Singh & Quraishi, 2016).
Electronic Spectra Studies : Zhen et al. (1993) investigated the Ultra-Violet absorption spectra and fluorescence emission of 1,4-bis (substituted phenylethynyl) benzene, providing insights into its electronic properties (Zhen et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
1,4-Distyrylbenzene has been found to exhibit antiplasmodial activity, suggesting that its primary targets are likely to be proteins or enzymes involved in the life cycle of the Plasmodium falciparum parasite .
Mode of Action
It has been observed that cultures treated with this compound showed dna fragmentation and loss of mitochondrial membrane potential, suggestive of apoptotic death of the parasite . This suggests that 1,4-Distyrylbenzene may interact with its targets in a way that disrupts essential cellular processes, leading to the death of the parasite.
Pharmacokinetics
Its effectiveness against plasmodium falciparum suggests that it is able to reach its target in the parasite and exert its effects .
Result of Action
The result of 1,4-Distyrylbenzene’s action is the inhibition of growth and morphological deformation of the Plasmodium falciparum parasite, ultimately leading to its death .
Action Environment
The action of 1,4-Distyrylbenzene may be influenced by environmental factors such as pH and the presence of other molecules. For example, a study found that the photophysical properties of a similar compound were affected by solvatochromism effects and pH sensitivity
Biochemical Analysis
Biochemical Properties
1,4-Bis[(E)-2-phenylethenyl]benzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins that are involved in the stabilization of liquid crystal phases. The nature of these interactions is primarily based on π-π stacking and van der Waals forces, which help in maintaining the structural integrity of the liquid crystal phases . Additionally, this compound can interact with other biomolecules such as nucleic acids, influencing their structural conformation and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the regulation of cell cycle and apoptosis . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding interaction is often mediated by π-π stacking and hydrophobic interactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, but it can undergo degradation under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . The distribution pattern of this compound can influence its biological activity and effectiveness.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and cell membrane . Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment. Post-translational modifications and targeting signals play a crucial role in directing this compound to specific organelles, thereby influencing its biological effects.
properties
IUPAC Name |
1,4-bis[(E)-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAWBHHXIWAHM-PHEQNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular formula and weight of 1,4-distyrylbenzene?
A1: 1,4-Distyrylbenzene (also known as 1,4-Bis[(E)-2-phenylethenyl]benzene) has the molecular formula C22H18 and a molecular weight of 282.37 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 1,4-distyrylbenzene and its derivatives?
A: Common techniques include UV-Vis absorption spectroscopy, photoluminescence emission spectroscopy, and NMR spectroscopy. These techniques provide information on electronic transitions, excited state behavior, and molecular structure, respectively [, , , ].
Q3: How does the stability of 1,4-distyrylbenzene derivatives change in different solvents?
A: Studies on nitro-substituted 1,4-distyrylbenzene analogues reveal a significant influence of solvent polarity on the competition between fluorescence, intersystem crossing, and trans-cis photoisomerization, ultimately affecting their stability [].
Q4: How does incorporating 1,4-distyrylbenzene into a polymer matrix affect its photophysical properties?
A: When embedded in a poly(methyl methacrylate) matrix, the fluorescence decay of a cyano-substituted 1,4-distyrylbenzene derivative slows down due to the restricted intramolecular motions imposed by the solid matrix [].
Q5: How is computational chemistry used to study 1,4-distyrylbenzene derivatives?
A5: Computational methods, particularly DFT calculations, are employed to predict and explain various properties of 1,4-distyrylbenzene derivatives. These include:
- Predicting absorption and emission wavelengths, HOMO-LUMO energy gaps, and oscillator strengths [].
- Investigating the impact of substituents on electronic properties and molecular conformation [, , ].
- Studying the potential energy surfaces associated with phenyl ring torsions [].
Q6: How does the introduction of electron-donating or electron-withdrawing groups affect the optical properties of 1,4-distyrylbenzene?
A: Both electron-donating and electron-withdrawing substituents on the 1,4-distyrylbenzene core induce bathochromic shifts in the absorption and emission spectra. This effect correlates with a decrease in the HOMO-LUMO energy gap [, ].
Q7: How does the position of substituents on the aromatic rings influence the properties of 1,4-distyrylbenzene derivatives?
A: The position of substituents, specifically methoxy and cyano groups, significantly influences the photophysical properties and electroluminescent behavior of 1,4-distyrylbenzene derivatives in OLED devices [].
Q8: How does the presence of a hydrophilic moiety affect the aggregation behavior of 1,4-distyrylbenzene derivatives?
A: Attaching a hydrophilic aggregation disrupting element (EEX, where E = Glu and X = 2-(2-(2-aminoethoxy)ethoxy)acetic acid) to a 1,4-distyrylbenzene core was found to reduce amyloid-β aggregation, potentially by disrupting the formation of β-sheet structures [].
Q9: How does the structure of 1,4-distyrylbenzene derivatives affect their solubility?
A: The presence of alkoxy chains of varying lengths significantly impacts the solubility and liquid crystalline behavior of 1,4-distyrylbenzene derivatives [].
Q10: How do the optical properties of 1,4-distyrylbenzene derivatives change upon aggregation?
A: Certain derivatives, such as cyano-substituted 1,4-distyrylbenzene (CNDSB), exhibit aggregation-induced emission (AIE). They are non-emissive in solution but display strong fluorescence in the aggregated state, such as nanobelts, due to the restriction of intramolecular motions [, ].
Q11: What is the role of intermolecular interactions in the luminescence of 1,4-distyrylbenzene derivatives in the crystalline state?
A: Strong π-π interactions in the crystal structures of 2,5-diphenyl-1,4-distyrylbenzene (trans-DPDSB) analogues contribute to high photoluminescence (PL) efficiency, reaching up to 50%, attributed to J-type dipole stacking [].
Q12: How does the packing mode of 1,4-distyrylbenzene derivatives in the crystalline state affect their optical properties?
A: The specific arrangement of molecules within the crystal lattice significantly influences optical properties. For instance, 2,5-diphenyl-1,4-distyrylbenzene with all cis double bonds (cis-DPDSB) exhibits strong fluorescence in the crystalline state due to the restricted isomerization and photocyclization processes imposed by the packing arrangement [].
Q13: What factors contribute to the high fluorescence quantum yields observed in certain 1,4-distyrylbenzene derivatives?
A13: Factors influencing fluorescence quantum yields include:
- The presence and nature of substituents on the aromatic rings [].
- Molecular conformation and packing arrangement in the solid state [, , ].
- Competition between radiative and non-radiative decay pathways, including isomerization and intersystem crossing [].
Q14: How are 1,4-distyrylbenzene derivatives utilized in organic light-emitting diodes (OLEDs)?
A: 1,4-Distyrylbenzene derivatives are incorporated as emissive materials in OLEDs due to their desirable photophysical properties, including high fluorescence quantum yields and tunable emission wavelengths [, , ].
Q15: How does the length of oligomer ethylene oxide (OEO) segments in copolymers containing 1,4-distyrylbenzene affect their performance in light-emitting diodes?
A: The length of OEO segments influences the crystallization, phase structure, and solvency of copolymers containing 1,4-distyrylbenzene, ultimately impacting their charge transport properties and performance in light-emitting diodes [].
Q16: How many polymorphs of 2,5-diphenyl-1,4-distyrylbenzene with two cis double bonds (cis-DPDSB) have been reported?
A: Three polymorphs of cis-DPDSB have been prepared by varying the crystallization conditions, revealing four crystallographically independent conformations of the molecule across the polymorphs [].
Q17: What is the primary driving force for crystal packing in cis-DPDSB polymorphs?
A: Aromatic CH/π hydrogen bonds, with interaction distances of approximately 2.7-3.1 Å, are identified as the main driving force for crystal packing in cis-DPDSB polymorphs. These interactions also contribute to the variable conformations and polymorphic formations observed during crystal growth [].
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